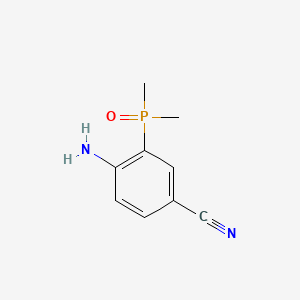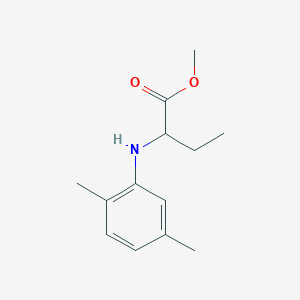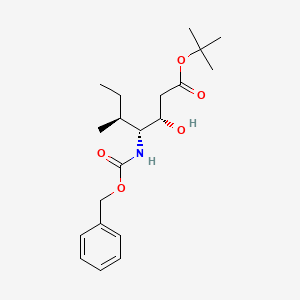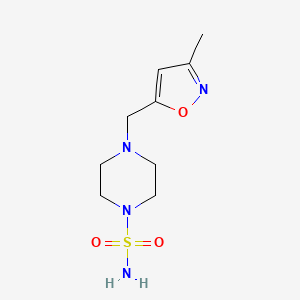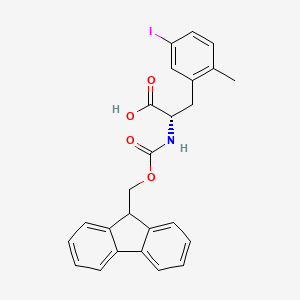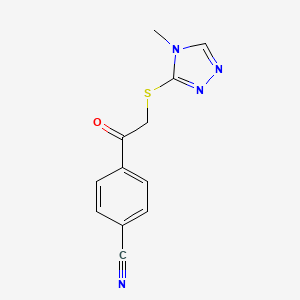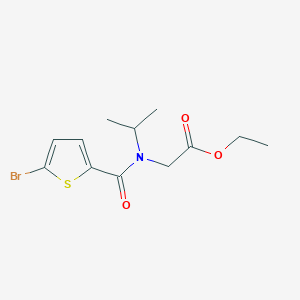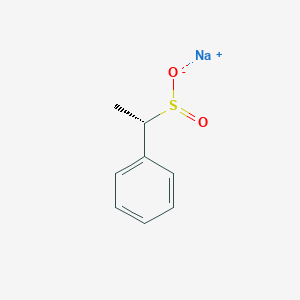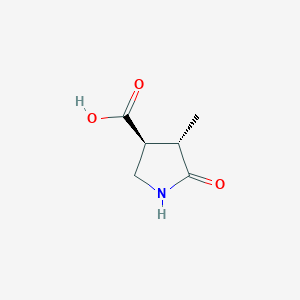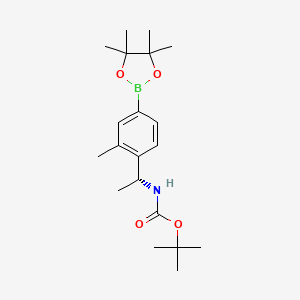![molecular formula C11H11N3O2 B14907680 n-(2-Oxo-2,3-dihydro-1h-benzo[d]imidazol-5-yl)cyclopropanecarboxamide](/img/structure/B14907680.png)
n-(2-Oxo-2,3-dihydro-1h-benzo[d]imidazol-5-yl)cyclopropanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-Oxo-2,3-dihydro-1H-benzo[d]imidazol-5-yl)cyclopropanecarboxamide is a compound that belongs to the class of imidazole derivatives. Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . This compound is known for its broad range of chemical and biological properties, making it a significant subject of study in various scientific fields .
Métodos De Preparación
Análisis De Reacciones Químicas
N-(2-Oxo-2,3-dihydro-1H-benzo[d]imidazol-5-yl)cyclopropanecarboxamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Hydrolysis: The compound can be hydrolyzed in the presence of acids or bases to yield corresponding products
Aplicaciones Científicas De Investigación
N-(2-Oxo-2,3-dihydro-1H-benzo[d]imidazol-5-yl)cyclopropanecarboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antibacterial, antifungal, and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals
Mecanismo De Acción
The mechanism of action of N-(2-Oxo-2,3-dihydro-1H-benzo[d]imidazol-5-yl)cyclopropanecarboxamide involves its interaction with specific molecular targets and pathways. The imidazole ring in the compound can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparación Con Compuestos Similares
N-(2-Oxo-2,3-dihydro-1H-benzo[d]imidazol-5-yl)cyclopropanecarboxamide can be compared with other imidazole derivatives such as:
Clemizole: An antihistaminic agent.
Etonitazene: An analgesic.
Omeprazole: An antiulcer agent.
Metronidazole: A bactericidal agent
Propiedades
Fórmula molecular |
C11H11N3O2 |
|---|---|
Peso molecular |
217.22 g/mol |
Nombre IUPAC |
N-(2-oxo-1,3-dihydrobenzimidazol-5-yl)cyclopropanecarboxamide |
InChI |
InChI=1S/C11H11N3O2/c15-10(6-1-2-6)12-7-3-4-8-9(5-7)14-11(16)13-8/h3-6H,1-2H2,(H,12,15)(H2,13,14,16) |
Clave InChI |
MEYBAVNGNXUFNQ-UHFFFAOYSA-N |
SMILES canónico |
C1CC1C(=O)NC2=CC3=C(C=C2)NC(=O)N3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(5-bromopyridin-2-yl)amino]-2-benzofuran-1(3H)-one](/img/structure/B14907610.png)
